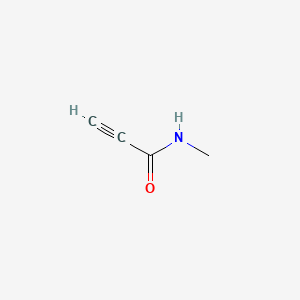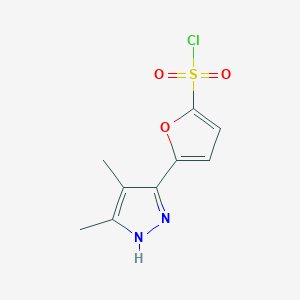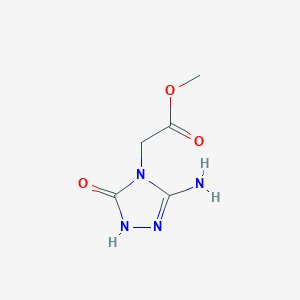
N-Methylpropiolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpropiolamide is a compound with the linear formula CH3CH2CONHCH3 . It has been used to investigate amide-induced phase separation of hexafluoro-2-propanol-water mixtures .
Molecular Structure Analysis
The molecular structure of N-Methylpropiolamide consists of a carbon chain with an amide group. The molecular weight is 87.12 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving N-Methylpropiolamide are not detailed in the search results, it’s worth noting that chemical reaction pathways have been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
N-Methylpropiolamide has a refractive index n20/D 1.436 (lit.), boiling point 146 °C/90 mmHg (lit.), melting point -43 °C (lit.), and density 0.931 g/mL at 25 °C (lit.) .Scientific Research Applications
Development, Syntheses, and Applications in Organic Synthesis
N-Methylpropiolamide is a type of ynamide, which contains a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group . They are especially useful due to their strongly polarized triple bond, enabling the development of unique chemical transformations . Their application in heterocyclic chemistry, natural product synthesis, and organometallic chemistry has been well-documented .
Use as Coupling Reagents
Ynamides, including N-Methylpropiolamide, have been used as coupling reagents . This application is particularly important in the field of organic synthesis, where coupling reactions are fundamental for creating complex organic molecules .
Free Radical Reactions
Ynamides have been used in free radical reactions . These reactions involve carbon-, heteroatom- or even metalloid-centered radicals and include inter- and intra-molecular reactions . This opens up a wide range of possibilities for the synthesis of complex molecules.
Synthesis of Heterocyclic Compounds
The strong polarization of the carbon-carbon triple bond in ynamides makes them useful in the synthesis of heterocyclic compounds . These compounds are widely used in pharmaceuticals and agrochemicals .
Natural Product Synthesis
Ynamides have been applied in the synthesis of natural products . Natural product synthesis is a critical area of research in medicinal chemistry, as many drugs are either natural products or derivatives thereof .
Organometallic Chemistry
Ynamides have found applications in organometallic chemistry . Organometallic compounds are used in a wide range of applications, from catalysis to materials science .
Peptide Synthesis
As a new type of coupling agent, ynamides can be used not only for the synthesis of simple amides and dipeptides, but also for the condensation of peptide fragments . This makes them valuable tools in the field of peptide synthesis .
Synthesis of Ynamides
The synthesis of ynamides themselves is a significant area of research. Efficient methods for their synthesis have been developed, contributing to the renaissance of ynamide chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
N-Methylprop-2-ynamide, also known as ynamide, is a unique alkyne with a carbon–carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . Accordingly, ynamides are endowed with both nucleophilic and electrophilic properties .
Biochemical Pathways
Ynamides have been an active research field, especially in the catalytic intermolecular annulations, featuring divergent assembly of structurally important amino-heterocycles in a regioselective manner . The intermolecular annulations of ynamide analogs including ynol ethers and thioalkynes are also discussed, which can provide insights into the reactivity difference caused by the heteroatoms .
properties
IUPAC Name |
N-methylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVNBTCOCIGBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2682-32-8 |
Source


|
| Record name | N-methylprop-2-ynamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)




![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)
![N-(4-isopropylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435081.png)

![6-Amino-1-(2-methylpropyl)-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2435086.png)
![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)

![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)